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Compound of Interest

Compound Name: 2-Phenyl-1-benzofuran-5-amine

Cat. No.: B1317822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif that forms the core of

numerous biologically active compounds, both naturally occurring and synthetic. Its versatile

structure has been extensively explored in medicinal chemistry, leading to the discovery of

potent analogs with a wide range of therapeutic applications. This technical guide provides an

in-depth exploration of the structure-activity relationships (SAR) of 2-phenylbenzofuran

analogs, focusing on their anticancer, anti-Alzheimer's, and antimicrobial properties. Detailed

experimental methodologies and quantitative data are presented to serve as a comprehensive

resource for researchers in the field.

Anticancer Activity of 2-Phenylbenzofuran Analogs
2-Phenylbenzofuran derivatives have emerged as a promising class of anticancer agents,

exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often

involve the modulation of key signaling pathways implicated in cancer progression, such as the

PI3K/Akt/mTOR pathway, and the inhibition of crucial enzymes like Pin1.

Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-

phenylbenzofuran analogs against various human cancer cell lines.
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Compound ID
Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

1

4,6-

di(benzyloxy)-3-

phenyl

-
0.874 (Pin1

inhibition)
[1]

2
2-acetyl-7-

phenylamino
MDA-MB-468 0.16 [1]

HepG2 1.63 - 5.80 [1]

MDA-MB-231 1.63 - 5.80 [1]

A549 1.63 - 5.80 [1]

3
2-(4-

methoxyphenyl)-
MCF-7 1.875 [1]

C-6 1.980 [1]

4
2-(4-

chlorophenyl)-
MCF-7 1.287 [1]

C-6 1.622 [1]

5

N-(5-(2-

bromobenzyl)thia

zole-2-

yl)benzofuran-2-

carboxamide

HCC - [2]

6

Methyl 7-acetyl-

3-

(bromomethyl)-5,

6-

dimethoxybenzof

uran-2-

carboxylate

K526, MOLT-4,

HeLa

Significant

Activity
[2]

7 2-Bromo-1-(2-

bromo-5,6-

dimethoxy-3-

K526, MOLT-4,

HeLa

Significant

Activity

[2]
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methylbenzofura

n-7-yl)ethanone

8

Methyl 6-acetyl-

2-

(bromomethyl)-5-

hydroxybenzofur

an-3-carboxylate

K526, MOLT-4,

HeLa

Significant

Activity
[2]

9

Methyl 6-(2,2-

dibromo-1-

hydroxyethyl)-5-

methoxy-2-

methylbenzofura

n-3-carboxylate

K526, MOLT-4,

HeLa

Significant

Activity
[2]

10

Methyl 6-acetyl-

2-

(bromomethyl)-5-

methoxybenzofur

an-3-carboxylate

K526, MOLT-4,

HeLa

Significant

Activity
[2]

SAR Analysis:

The presence of benzyloxy groups at positions 4 and 6 of the benzofuran ring, coupled with

a phenyl group at position 3, leads to potent Pin1 inhibition (Compound 1).[1]

A 2-acetyl-7-phenylamino substitution pattern results in highly potent and selective activity

against breast cancer cell lines (Compound 2).[1]

Substitution on the 2-phenyl ring significantly influences cytotoxicity, with electron-donating

(methoxy) and electron-withdrawing (chloro) groups at the para position enhancing activity

(Compounds 3 and 4).[1]

The introduction of bromine atoms to a methyl or acetyl group attached to the benzofuran

system generally increases cytotoxicity.[2]
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Hybrid molecules incorporating other heterocyclic moieties, such as thiazole, can lead to

potent anticancer agents (Compound 5).[2]

Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many 2-phenylbenzofuran analogs exert their anticancer effects by inhibiting the

PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and

survival.
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-phenylbenzofuran

analogs.

Anti-Alzheimer's Disease Activity of 2-
Phenylbenzofuran Analogs
2-Phenylbenzofuran derivatives have shown promise as therapeutic agents for Alzheimer's

disease by targeting key enzymes involved in its pathology, namely acetylcholinesterase

(AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1).

Quantitative SAR Data: Anti-Alzheimer's Activity
The following table presents the inhibitory activities (IC50 values) of various 2-

phenylbenzofuran analogs against AChE, BChE, and BACE1.
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Compound ID
Substitution
Pattern

Target Enzyme IC50 (µM) Reference

11
7-chloro-2-(3,5-

dihydroxyphenyl)
BChE 18.4 [3]

12
7-bromo-2-(3,5-

dihydroxyphenyl)
BChE 19.8 [3]

13
7-chloro-2-(4-

hydroxyphenyl)
BChE 82.5 [3]

14
7-bromo-2-(4-

hydroxyphenyl)
BChE 77 [3]

15
2-(3,4-

dihydroxyphenyl)
BACE1 0.087 [4]

16
2-(3,4,5-

trihydroxyphenyl)
AChE 0.086 [4]

BChE 16.450 [4]

BACE1 0.043 [4]

17
7-methoxy-2-

phenyl
BACE1 >50 [4]

18
7-hydroxy-2-

phenyl
BACE1 0.087 [4]

SAR Analysis:

The presence of two hydroxyl groups at the 3 and 5 positions of the 2-phenyl ring

significantly enhances BChE inhibitory activity (Compounds 11 and 12).[3]

Halogen substitution (Cl or Br) at the 7-position of the benzofuran ring contributes positively

to BChE inhibition.[3]

A catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety on the 2-phenyl ring is

crucial for potent BACE1 and AChE inhibition (Compounds 15 and 16).[4]
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A free hydroxyl group at the 7-position is more favorable for BACE1 inhibition than a

methoxy group (compare Compounds 17 and 18).[4]

Antimicrobial Activity of 2-Phenylbenzofuran
Analogs
Several 2-phenylbenzofuran derivatives have demonstrated significant activity against a range

of bacterial and fungal pathogens.

Quantitative SAR Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected

2-phenylbenzofuran analogs against various microorganisms.
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Compound ID
Substitution
Pattern

Microorganism MIC (µg/mL) Reference

19

6-hydroxy-3-

(3,4,5-

trimethoxybenzo

yl)

S. aureus 3.12 [5]

20

6-hydroxy-3-

(imino(3,4,5-

trimethoxyphenyl

)methyl)

S. aureus 3.12 [5]

21
5-bromo-2-(4-

bromophenyl)
Various bacteria

29.76-31.96

(mmol/L)
[5]

22
2-(4-

bromophenyl)
S. typhi

36.61-37.92

(mmol/L)
[5]

23

6-methoxy-2-

methyl-3-phenyl-

5-ol

S. aureus 12.5 [6]

E. coli 25 [6]

S. typhimurium 12.5 [6]

24

6-methoxy-2-

methyl-3-phenyl-

5-ol derivative

P. italicum 12.5 [6]

C. musae 12.5-25 [6]

SAR Analysis:

Substitutions at the C-3 and C-6 positions of the benzofuran ring greatly influence

antibacterial activity and strain specificity.[5]

A hydroxyl group at the C-6 position appears to be beneficial for broad-spectrum

antibacterial activity.[5]
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The presence of bromo substituents on both the benzofuran and phenyl rings can lead to

excellent antibacterial activity.[5]

The nature of the substituent at the 3-position (e.g., methanone vs. imine) can affect strain

specificity.[5]

Aza-benzofuran derivatives tend to exhibit better antibacterial activity, while oxa-benzofuran

analogs show more potent antifungal activity.[6]

Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-phenylbenzofuran analogs

and key biological assays.

General Synthesis of 2-Phenylbenzofuran Derivatives
A common and versatile method for the synthesis of 2-phenylbenzofurans is the intramolecular

Wittig reaction.
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Caption: General workflow for the synthesis of hydroxylated 2-phenylbenzofuran analogs.

Detailed Protocol (Wittig-based):[3]

Preparation of the Wittig Reagent: The appropriately substituted o-hydroxybenzyl alcohol is

reacted with triphenylphosphine hydrobromide (PPh3·HBr) to yield the corresponding o-

hydroxybenzyltriphenylphosphonium salt.
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Intramolecular Wittig Reaction: The phosphonium salt is then reacted with a suitable aroyl

chloride in the presence of a base (e.g., triethylamine) in a solvent like toluene under reflux.

This step leads to the formation of the methoxy-substituted 2-phenylbenzofuran.

Demethylation: The resulting methoxy-2-phenylbenzofuran is treated with hydriodic acid (HI)

in a mixture of acetic acid and acetic anhydride at reflux to afford the final hydroxylated 2-

phenylbenzofuran derivative.

Purification: The crude product is purified by silica gel column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Detailed Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the 2-

phenylbenzofuran analogs (typically in a logarithmic dilution series) and incubated for 48-72

hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable

cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added

to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC50 value (the concentration of the compound that inhibits cell growth by

50%) is determined.

Cholinesterase Inhibition Assay
The inhibitory activity of 2-phenylbenzofuran analogs against AChE and BChE can be

determined using the Ellman's method.[3]

Detailed Protocol:[3]

Reaction Mixture Preparation: The reaction is carried out in a 96-well plate. The reaction

mixture contains phosphate buffer (pH 8.0), a solution of the test compound in DMSO at

various concentrations, and the respective enzyme (AChE or BChE).

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15

minutes) at a controlled temperature (e.g., 37°C).
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Substrate Addition: The reaction is initiated by the addition of the substrate (acetylthiocholine

iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).

Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces

thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color

formation is monitored spectrophotometrically at 412 nm.

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in

the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then

determined.

Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the 2-phenylbenzofuran analogs can be

determined using the broth microdilution method.

Detailed Protocol:

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium.

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Conclusion
The 2-phenylbenzofuran scaffold continues to be a fertile ground for the discovery of novel

therapeutic agents. The structure-activity relationship studies highlighted in this guide

demonstrate that subtle modifications to this core structure can lead to significant changes in

biological activity and target selectivity. The provided quantitative data and detailed
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experimental protocols offer a valuable resource for researchers aiming to design and

synthesize new 2-phenylbenzofuran analogs with enhanced potency and improved

pharmacological profiles for the treatment of cancer, Alzheimer's disease, and microbial

infections. Further exploration of this versatile scaffold holds great promise for the development

of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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